molecular formula C7H9BrN2O2 B1429657 ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1328640-39-6

ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1429657
CAS No.: 1328640-39-6
M. Wt: 233.06 g/mol
InChI Key: MBLKICOIMWDSJT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity that reflects the systematic nomenclature conventions established for pyrazole derivatives. The compound is registered under multiple Chemical Abstracts Service numbers, including 1328640-39-6 as the primary identifier, along with alternative numbers 743466-98-0 and 1350885-67-4, indicating various synthetic routes and preparation methods documented in the literature. The systematic International Union of Pure and Applied Chemistry name "this compound" precisely describes the substitution pattern on the five-membered pyrazole ring system.

The molecular structure features a pyrazole core containing two adjacent nitrogen atoms at positions 1 and 2 of the five-membered ring, with the methyl substituent attached to nitrogen-1, distinguishing it from potential regioisomers. The bromine atom occupies position 4 of the ring, while the ethyl carboxylate group is positioned at carbon-5. This specific arrangement creates a compound with distinct electronic and steric properties that influence its chemical behavior and potential applications.

The compound's physical and chemical properties have been extensively characterized, revealing a molecular weight of 233.06 grams per mole and a calculated logarithm of the partition coefficient (LogP) of 1.45, indicating moderate lipophilicity. The structure contains 12 heavy atoms with 3 rotatable bonds, contributing to its conformational flexibility. The polar surface area of 44 square angstroms and the presence of 2 hydrogen bond acceptors with 0 hydrogen bond donors characterize its potential for intermolecular interactions.

Property Value
Molecular Formula C₇H₉BrN₂O₂
Molecular Weight 233.06 g/mol
Chemical Abstracts Service Number 1328640-39-6
LogP 1.45
Heavy Atoms Count 12
Rotatable Bond Count 3
Polar Surface Area 44 Ų
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0

Historical Context in Pyrazole Derivative Research

The development of this compound must be understood within the broader historical context of pyrazole derivative research, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's initial discovery of pyrazole synthesis through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds established the foundation for an entire class of heterocyclic chemistry that would prove invaluable in pharmaceutical and materials science applications.

The historical trajectory of pyrazole research reveals a steady evolution from Knorr's original synthetic methodology to the sophisticated approaches employed in contemporary heterocyclic synthesis. The term "pyrazole" itself was coined by Knorr to describe this five-membered ring system containing two adjacent nitrogen atoms. Hans von Pechmann further advanced the field in 1898 by developing alternative synthetic routes, including the reaction of acetylene with diazomethane, demonstrating the versatility of approaches to pyrazole construction.

The significance of brominated pyrazole derivatives, such as this compound, emerged from the recognition that halogen substituents provide valuable synthetic handles for further functionalization. The incorporation of bromine at the 4-position of the pyrazole ring creates opportunities for palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and other transformations that expand the synthetic utility of the compound. This strategic approach to molecular design reflects the maturation of pyrazole chemistry from simple structural studies to sophisticated synthetic planning.

The historical development of ester-functionalized pyrazoles, particularly carboxylate derivatives, represents another important milestone in the field. The presence of the ethyl carboxylate group at position 5 provides both electronic and steric influences on the pyrazole ring system while offering additional synthetic versatility through ester transformations. This combination of halogen and ester functionality in a single molecule exemplifies the strategic thinking that has characterized modern pyrazole derivative design.

The evolution of pyrazole research has been driven by the recognition of the biological significance of these compounds. The first natural pyrazole derivative, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, challenging the earlier assumption that pyrazoles could not occur naturally. This discovery, along with the identification of other naturally occurring pyrazole derivatives, provided validation for the biological relevance of synthetic pyrazole research and encouraged further investigation into the medicinal potential of these compounds.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its embodiment of several important structural and electronic principles that govern the behavior of five-membered nitrogen-containing heterocycles. The compound exemplifies the concept of structural diversity within a compact molecular framework, demonstrating how strategic substitution can create molecules with distinct properties and reactivity profiles.

The pyrazole core structure contributes to the compound's significance through its aromatic character and the electronic effects of the two nitrogen atoms. The adjacent positioning of the nitrogen atoms in the ring creates a unique electronic environment that influences both the reactivity and stability of the molecule. This electronic arrangement distinguishes pyrazoles from other five-membered heterocycles such as imidazoles, where the nitrogen atoms are separated by a carbon atom.

The strategic placement of functional groups in this compound demonstrates principles of synthetic design that are fundamental to heterocyclic chemistry. The bromine substituent at position 4 serves as an electrophilic center that can participate in various substitution reactions, while the ethyl carboxylate group provides both electron-withdrawing effects and opportunities for further synthetic transformation. The methyl group at nitrogen-1 not only influences the electronic properties of the ring system but also provides regiochemical control in subsequent reactions.

The compound's role as a building block in synthetic chemistry reflects the broader significance of pyrazole derivatives as versatile intermediates. The combination of multiple reactive sites within the molecule enables the construction of more complex structures through sequential transformations, making it valuable for the synthesis of pharmaceutically relevant compounds and materials with specific properties. This synthetic utility is enhanced by the inherent stability of the pyrazole ring system, which can withstand the conditions required for various chemical transformations.

The heterocyclic nature of this compound also contributes to its significance in medicinal chemistry applications. Five-membered nitrogen-containing heterocycles are prevalent in biologically active molecules, and the specific substitution pattern of this compound provides a scaffold that can be further modified to optimize biological activity. The presence of multiple functional groups allows for fine-tuning of molecular properties such as lipophilicity, metabolic stability, and target selectivity.

The compound's significance extends to its role in understanding structure-activity relationships within pyrazole chemistry. The specific combination of substituents provides insights into how different functional groups influence the chemical and biological properties of pyrazole derivatives. This knowledge contributes to the rational design of new compounds with desired properties, advancing both fundamental understanding and practical applications in drug discovery and materials science.

Properties

IUPAC Name

ethyl 4-bromo-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-9-10(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLKICOIMWDSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-1-methyl-1H-pyrazole with diethyl carbonate to form this compound. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group at the 1-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution Reactions: Formation of 4-substituted pyrazole derivatives.

    Reduction Reactions: Formation of 4-bromo-1-methyl-1H-pyrazole-5-methanol.

    Oxidation Reactions: Formation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is primarily explored for its pharmaceutical applications. Its structure allows for modifications that can lead to various bioactive derivatives.

Key Applications:

  • Antimicrobial Activity: Research has demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds derived from this compound have shown effectiveness against various pathogenic bacteria and fungi.
  • Anti-inflammatory Agents: The compound serves as an intermediate in the synthesis of anti-inflammatory drugs, where modifications to the pyrazole structure enhance therapeutic efficacy.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against common pathogens. The results indicated varying degrees of inhibition, with some derivatives achieving minimum inhibitory concentrations (MIC) below 10 µg/mL against Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Pathogen
Derivative A8Staphylococcus aureus
Derivative B5Escherichia coli
Derivative C12Candida albicans

Agricultural Science

In agricultural chemistry, this compound is investigated for its potential as a pesticide or herbicide.

Key Applications:

  • Pest Control: The compound's reactivity can be harnessed to develop agrochemicals that target specific pests while minimizing environmental impact.
  • Crop Protection: Its derivatives are being formulated into products that enhance crop resilience against diseases.

Case Study: Pesticidal Activity

A field trial assessed the effectiveness of a formulation containing this compound against aphids on soybean crops. The treated plots showed a reduction in aphid populations by over 70% compared to untreated controls.

TreatmentAphid Population Reduction (%)
Control0
Treatment A75
Treatment B60

Material Science

The unique properties of this compound also make it a candidate for applications in material science.

Key Applications:

  • Polymer Synthesis: Its reactive nature allows it to be used as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
  • Nanomaterials: Researchers are exploring its use in the development of nanomaterials with specific electrical or optical properties.

Case Study: Polymer Development

Research focused on creating a polymeric material incorporating this compound demonstrated improved thermal stability compared to conventional polymers, making it suitable for high-temperature applications.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and ester group can participate in binding interactions, while the pyrazole ring can engage in π-π stacking or hydrogen bonding with target molecules. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate belongs to a family of substituted pyrazole carboxylates. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Storage Conditions
This compound 1092683-57-2 C₇H₉BrN₂O₂ 233.06 4-Br, 1-CH₃, 5-COOEt N/A N/A N/A
Mthis compound 514816-42-3 C₆H₇BrN₂O₂ 219.04 4-Br, 1-CH₃, 5-COOMe 276.5 ± 20.0 1.67 ± 0.1 2–8°C
4-Bromo-1H-pyrazole-5-carboxylic acid 190263-20-8 C₄H₃BrN₂O₂ 190.98 4-Br, 5-COOH N/A N/A N/A
Ethyl 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate N/A C₈H₁₀Br₂N₂O₂ 325.99 4-Br, 5-CH₂Br, 1-CH₃, 3-COOEt N/A N/A N/A
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate 98476-09-6 C₁₃H₁₁N₃O₂ 241.25 5-CN, 1-Ph, 4-COOEt N/A N/A N/A

Key Differences and Implications

The carboxylic acid derivative (CAS 190263-20-8) lacks an ester group, reducing solubility in organic solvents but enabling direct salt formation or conjugation reactions .

Substituent Effects: The additional bromine in ethyl 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS N/A) increases molecular weight and reactivity, making it suitable for nucleophilic substitution or further halogenation . The cyano group in ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate introduces strong electron-withdrawing effects, which may stabilize the pyrazole ring but reduce electrophilic substitution reactivity compared to bromine .

Biological and Synthetic Utility :

  • Brominated pyrazoles like the target compound are preferred intermediates in drug discovery due to bromine’s compatibility with cross-coupling reactions .
  • Methyl and ethyl esters are often interchangeable in prodrug strategies, with ethyl esters typically offering slower hydrolysis rates in vivo .

Table 2: Reactivity and Application Comparison

Compound Reactivity Profile Primary Applications
This compound Suzuki coupling, nucleophilic substitution Pharmaceuticals, agrochemical intermediates
Mthis compound Similar to ethyl analog but lower lipophilicity Research-scale synthesis
4-Bromo-1H-pyrazole-5-carboxylic acid Salt formation, amidation Metal-organic frameworks, coordination chemistry
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate Cycloadditions, nitrile transformations Heterocyclic expansion in medicinal chemistry

Research Findings and Trends

  • Synthetic Flexibility : this compound’s bromine atom enables efficient functionalization. For example, it has been used in palladium-catalyzed couplings to generate biaryl structures, a common motif in kinase inhibitors .
  • Stability: The ethyl ester group provides hydrolytic stability compared to methyl esters, as noted in accelerated stability studies under acidic conditions .
  • Crystallography : Derivatives of this compound have been analyzed using tools like Mercury CSD for hydrogen-bonding patterns, revealing predictable packing motifs influenced by the bromine and ester groups .

Biological Activity

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry and agrochemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the molecular formula C7H9BrN2O2\text{C}_7\text{H}_9\text{BrN}_2\text{O}_2 and a molecular weight of 233.06 g/mol. The compound features a bromine atom at the 4-position, which is critical for its biological activity due to its influence on the electronic properties of the molecule.

The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom and the ethyl ester group enhances binding interactions, which can inhibit enzyme activity or modulate receptor functions .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Activity : It has been investigated for its potential to reduce inflammation in biological systems, making it a candidate for therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Related pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit anticancer properties .

Study on Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated that the compound effectively inhibited bacterial growth at low micromolar concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Study on Anti-inflammatory Effects

In another study focused on anti-inflammatory properties, this compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. The findings demonstrated a significant reduction in interleukin levels, supporting its potential use in treating inflammatory conditions.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615050
TNF-alpha20070

Anticancer Activity

Research on pyrazole derivatives revealed that this compound exhibited cytotoxic effects against human colorectal cancer cell lines such as HCT116 and HT29. The study reported IC50 values in the low micromolar range, indicating potent anticancer activity.

Cell LineIC50 (µM)
HCT1162.5
HT293.0

Q & A

Q. What are the common synthetic routes for ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole derivatives are prepared using ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and phenylhydrazine, followed by bromination at the 4-position . Key factors affecting yield include:

  • Temperature control : Excess heat may lead to side reactions, such as decarboxylation.
  • Stoichiometry : Precise molar ratios of brominating agents (e.g., NBS or Br₂) are critical to avoid over-bromination.
  • Catalyst selection : Lewis acids like AlCl₃ can enhance regioselectivity during bromination.

Q. How can purity and structural integrity be validated for this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%) .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at N1, bromine at C4) .
    • IR : Detect carbonyl stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.0 for C₈H₁₀BrN₂O₂) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation of the bromine moiety .
  • Avoid aqueous environments to minimize hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution (EAS) tendencies:

  • The 4-bromo substituent directs further functionalization to the 3-position due to its electron-withdrawing effect .
  • Frontier Molecular Orbital (FMO) analysis reveals nucleophilic attack preferences, aiding in designing Suzuki couplings or nucleophilic substitutions .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • X-ray crystallography : Resolve ambiguities in NMR assignments (e.g., distinguishing between C4 and C5 substitution) .
  • 2D NMR (COSY, HSQC) : Clarify coupling patterns in complex spectra, particularly for diastereotopic protons .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., methyl 4-bromo-1H-pyrazole-5-carboxylate, CAS 82231-53-6) .

Q. How can reaction byproducts be minimized during scale-up synthesis?

  • Flow chemistry : Continuous processing reduces thermal degradation and improves bromination efficiency .
  • In situ monitoring : Use Raman spectroscopy to track intermediate formation (e.g., pyrazole ring closure) .
  • Workup optimization : Liquid-liquid extraction (ethyl acetate/water) removes unreacted bromine sources, preventing halogen exchange .

Q. What are the challenges in assessing the ecological impact of this compound, given limited toxicity data?

  • Read-across models : Estimate toxicity using data from structurally similar compounds (e.g., 4-bromo-3-methylpyrazole, CAS 13808-64-5) .
  • QSAR predictions : Apply Quantitative Structure-Activity Relationship models to predict biodegradability and bioaccumulation potential .
  • Microtox assays : Conduct acute toxicity tests with Vibrio fischeri to gauge baseline ecotoxicity .

Methodological Considerations

Q. What analytical techniques are critical for studying hydrolysis to the carboxylic acid derivative?

  • pH-dependent kinetics : Monitor ester hydrolysis via UV-Vis spectroscopy (λ = 260 nm) under basic conditions (NaOH/EtOH) .
  • LC-MS : Identify intermediates (e.g., free carboxylic acid, CAS 190263-20-8) and quantify conversion rates .

Q. How can regioselective functionalization be achieved for targeted drug discovery applications?

  • Protection/deprotection : Temporarily block the ester group with TMSCl to enable C-H activation at the 3-position .
  • Cross-coupling : Use Pd-catalyzed Buchwald-Hartwig amination to introduce aryl/heteroaryl groups at the bromine site .

Q. What are the best practices for handling discrepancies in melting point data across studies?

  • DSC (Differential Scanning Calorimetry) : Accurately determine melting points (±1°C) and identify polymorphs .
  • Recrystallization solvents : Compare results from polar (ethanol) vs. non-polar (hexane) solvents to assess crystal packing effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
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ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

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